molecular formula C12H14N2O B8514432 (N-Benzylimidazol-4-yl)ethanol

(N-Benzylimidazol-4-yl)ethanol

Cat. No. B8514432
M. Wt: 202.25 g/mol
InChI Key: WVYGFXSYKZVHID-UHFFFAOYSA-N
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Patent
US05648368

Procedure details

A solution of 25-2 (4.6 g, 18.8 mmol) in THF (50 mL) at ambient temperature was treated dropwise with LiAlH4 (9.4 mL, 9.4 mmol, 1M in THF). After stirring for 1 hour the reaction was quenched with a saturated sodium potassium tartrate solution. The mixture was then poured into EtOAc and washed with H2O and brine, dried (MgSO4) and concentrated to yield 25-3 as a yellow oil.
Name
25-2
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[C:11]([CH2:13][C:14](OCC)=O)[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C1C[O:28]CC1>>[CH2:1]([N:8]1[CH:12]=[C:11]([CH:13]([OH:28])[CH3:14])[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
25-2
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC(=C1)CC(=O)OCC
Name
Quantity
9.4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with a saturated sodium potassium tartrate solution
ADDITION
Type
ADDITION
Details
The mixture was then poured into EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC(=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.